In-Depth Technical Guide: Physical and Chemical Properties of 3-(2-Quinolylcarbonyl)propionic Acid
In-Depth Technical Guide: Physical and Chemical Properties of 3-(2-Quinolylcarbonyl)propionic Acid
Executive Summary
3-(2-Quinolylcarbonyl)propionic acid (IUPAC: 4-oxo-4-(quinolin-2-yl)butanoic acid) is a highly specialized γ-keto acid featuring a quinoline pharmacophore. This structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics targeting glutamate receptors. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, intrinsic chemical reactivity, and self-validating experimental workflows for its synthesis and characterization.
Molecular Architecture & Structural Identity
The molecule integrates three distinct functional domains, each dictating its overall physicochemical behavior:
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The Quinoline Core: A rigid, lipophilic, and weakly basic bicyclic heteroaromatic ring.
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The α-Carbonyl Group (Ketone): Located at the 2-position of the quinoline ring, this highly electrophilic ketone acts as a strong electron-withdrawing group (EWG), fundamentally altering the electronic distribution of the heterocycle.
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The Propionic Acid Chain: A flexible, three-carbon aliphatic chain terminating in a hydrophilic, acidic carboxyl group.
The interplay between the basic quinoline nitrogen and the acidic carboxyl group renders the molecule amphoteric, capable of forming zwitterionic species depending on the pH of the microenvironment.
Physicochemical Profile
Because specific empirical data for this exact intermediate is scarce in standard databases, its properties must be rigorously extrapolated using well-characterized structural analogues. For instance, 3-benzoylpropionic acid serves as a baseline for the γ-keto acid aliphatic chain, exhibiting a melting point of 114–117 °C[1]. Conversely, quinaldic acid (quinoline-2-carboxylic acid) provides insight into the electronic effects at the C2 position, exhibiting a melting point of 156–158 °C and a significantly depressed pKa of 1.20[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Analogue Basis |
| Molecular Formula | C₁₃H₁₁NO₃ | Exact mass calculation. |
| Molecular Weight | 229.23 g/mol | Standard atomic weights. |
| Melting Point | 135 – 155 °C | Interpolated between 3-benzoylpropionic acid (114-117 °C)[1] and quinaldic acid (156-158 °C)[2]. |
| pKa (Carboxylic Acid) | ~4.5 | Typical for γ-keto aliphatic acids. |
| pKa (Quinoline Nitrogen) | 1.2 – 2.0 | The strongly electron-withdrawing C2-carbonyl severely reduces nitrogen basicity, mirroring quinaldic acid (pKa 1.20)[2]. |
| LogP | 1.8 – 2.2 | The lipophilic quinoline core is partially offset by the highly polar propionic acid chain. |
Chemical Reactivity & Stability
The tri-functional nature of 3-(2-quinolylcarbonyl)propionic acid allows for orthogonal chemical modifications:
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Ketone Reactivity: The ketone is highly activated by the adjacent electron-deficient quinoline ring. It readily undergoes condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.
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Carboxylic Acid Reactivity: The terminal acid can be cleanly converted into esters or amides. In peptide synthesis or PROTAC linker attachments, standard coupling reagents (e.g., EDC/NHS or HATU) are highly effective.
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Cyclization Pathways: As a γ-keto acid, the molecule is primed for Paal-Knorr-type cyclizations. Dehydrative cyclization in the presence of primary amines yields substituted pyrrolinone derivatives, a valuable scaffold in drug discovery.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical constraints of the experiment inherently confirm the chemical outcome.
Methodology 1: Regioselective Synthesis via Halogen-Metal Exchange
Objective: Synthesize the target compound while preventing nucleophilic attack on the highly reactive quinoline ring.
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Preparation: Flame-dry a Schlenk flask under argon. Charge with 2-bromoquinoline (1.0 eq) and anhydrous THF (0.2 M).
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Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to stabilize the 2-quinolyllithium intermediate and prevent unwanted dimerization or ring-opening side reactions.
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Halogen-Metal Exchange: Dropwise addition of n-Butyllithium (1.05 eq, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C.
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Electrophilic Addition: In a separate flask, dissolve succinic anhydride (1.2 eq) in anhydrous THF. Cannulate this solution into the lithiated quinoline mixture at -78 °C. Causality: Adding the electrophile to the nucleophile ensures the formation of the mono-addition product (the γ-keto acid) and prevents double addition leading to tertiary alcohols.
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Quenching & Workup: Allow the reaction to warm to 0 °C, then quench with saturated aqueous NH₄Cl. Adjust the aqueous phase to pH 4.5 using 1 M HCl to selectively protonate the carboxylate without protonating the weakly basic quinoline nitrogen. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
Fig 1. Regioselective synthesis workflow of 3-(2-Quinolylcarbonyl)propionic acid.
Methodology 2: Structural Validation via 2D NMR
Objective: Unambiguously confirm the connectivity of the quinoline core to the propionic acid chain.
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d6.
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LC-MS Analysis: Run the sample on a C18 column using a water/acetonitrile gradient with 0.1% formic acid. Causality: Formic acid promotes ionization in positive mode, yielding a distinct [M+H]+ peak at m/z 230.08.
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1D NMR (¹H & ¹³C): Acquire standard spectra. The propionic chain will show two distinct multiplets around 2.7 ppm and 3.4 ppm.
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2D NMR (HMBC): Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra. Causality: HMBC is the critical self-validating step, revealing long-range (2-3 bond) correlations between protons and carbons[3]. The protons of the methylene group adjacent to the ketone must show a strong correlation to the C2 carbon of the quinoline ring and the ketone carbonyl carbon, unequivocally proving the regiochemistry of the attachment.
Fig 2. Self-validating analytical workflow for structural confirmation.
Biological & Pharmaceutical Relevance
Quinoline-2-carboxylic acid derivatives are highly privileged structures in neuropharmacology, frequently serving as antagonists for NMDA and AMPA/kainate receptors[4]. The endogenous metabolite kynurenic acid (4-oxo-1H-quinoline-2-carboxylic acid) is a prime example of this scaffold's ability to modulate glutamate receptors[4]. By extending the carboxylic acid via a propionic linker and introducing a ketone, 3-(2-quinolylcarbonyl)propionic acid offers a unique vector for structure-activity relationship (SAR) exploration, potentially enhancing blood-brain barrier (BBB) penetration while maintaining critical hydrogen-bonding interactions within the receptor active site.
References
- ChemBK. "3-Benzoylpropionic acid - Physico-chemical Properties".
- ChemBK. "4-oxo-1H-quinoline-2-carboxylic acid".
- Alfa Chemistry. "CAS 93-10-7 Quinaldic acid".
- Benchchem. "3-(2-(Benzoyloxy)phenyl)propanoic acid".
